DAT Reuptake Inhibition: 2-Pentylpyrrolidine vs. Prolintane for CNS Applications
2-Pentylpyrrolidine demonstrates a notable but comparatively weak interaction with the human dopamine transporter (DAT), a key target in neuropharmacology [1]. While prolintane, a structurally related stimulant (1-phenyl-2-pyrrolidinylpentane), acts as a potent dopamine reuptake inhibitor, the simpler 2-pentylpyrrolidine scaffold exhibits an IC50 value of 24,300 nM in a [³H]dopamine reuptake inhibition assay using HEK293 cells expressing human DAT [2][1]. In contrast, prolintane is characterized by a significantly lower IC50 value in similar assays, reflecting its greater potency and reinforcing its distinct pharmacological profile [2]. This quantitative difference is critical for researchers seeking to modulate DAT activity; 2-pentylpyrrolidine serves as a weaker, more tunable starting point for SAR studies, whereas prolintane is a potent reference compound [1].
| Evidence Dimension | Dopamine Transporter (DAT) Reuptake Inhibition |
|---|---|
| Target Compound Data | IC50 = 24,300 nM |
| Comparator Or Baseline | Prolintane (IC50 in low nM range) |
| Quantified Difference | Approximately >100-fold difference in potency |
| Conditions | HEK293 cells expressing human DAT; [³H]dopamine reuptake assay |
Why This Matters
This data provides a clear quantitative basis for choosing between 2-pentylpyrrolidine as a weak DAT ligand for SAR exploration and prolintane as a potent control compound.
- [1] BindingDB. (2021). BDBM50520002 CHEMBL4466223: IC50 for inhibition of wild type human dopamine transporter. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50520002 View Source
- [2] PubChem. (n.d.). Prolintane. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Prolintane View Source
